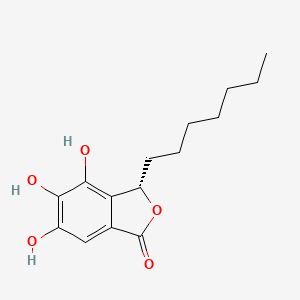
(3S)-3-Heptyl-4,5,6-trihydroxy-2-benzofuran-1(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-Heptyl-4,5,6-trihydroxy-2-benzofuran-1(3H)-one is a complex organic compound with a unique structure that includes a heptyl chain and multiple hydroxyl groups attached to a benzofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Heptyl-4,5,6-trihydroxy-2-benzofuran-1(3H)-one typically involves multi-step organic reactions. One common approach is the cyclization of a suitable precursor, such as a heptyl-substituted phenol, under acidic or basic conditions to form the benzofuran ring. The hydroxyl groups are then introduced through selective hydroxylation reactions using reagents like hydrogen peroxide or osmium tetroxide.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes using continuous flow reactors for better control over reaction conditions and yields. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-Heptyl-4,5,6-trihydroxy-2-benzofuran-1(3H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to remove oxygen functionalities, leading to simpler hydrocarbons.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, followed by nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield heptyl-substituted benzofuranones, while reduction can produce heptyl-substituted benzofurans.
Scientific Research Applications
(3S)-3-Heptyl-4,5,6-trihydroxy-2-benzofuran-1(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (3S)-3-Heptyl-4,5,6-trihydroxy-2-benzofuran-1(3H)-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s hydroxyl groups can form hydrogen bonds with active sites, altering the function of the target molecule. Pathways involved may include signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Similar Compounds
(3S)-3-Heptyl-4,5,6-trihydroxy-2-benzofuran-1(3H)-one: shares similarities with other benzofuran derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of multiple hydroxyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
CAS No. |
675616-46-3 |
|---|---|
Molecular Formula |
C15H20O5 |
Molecular Weight |
280.32 g/mol |
IUPAC Name |
(3S)-3-heptyl-4,5,6-trihydroxy-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C15H20O5/c1-2-3-4-5-6-7-11-12-9(15(19)20-11)8-10(16)13(17)14(12)18/h8,11,16-18H,2-7H2,1H3/t11-/m0/s1 |
InChI Key |
KSJWJETYRIELOC-NSHDSACASA-N |
Isomeric SMILES |
CCCCCCC[C@H]1C2=C(C(=C(C=C2C(=O)O1)O)O)O |
Canonical SMILES |
CCCCCCCC1C2=C(C(=C(C=C2C(=O)O1)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[Benzyl(ethyl)amino]-1-(2,4-difluorophenyl)propan-1-one](/img/structure/B12534858.png)
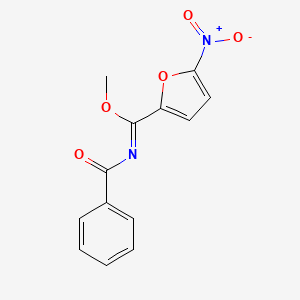

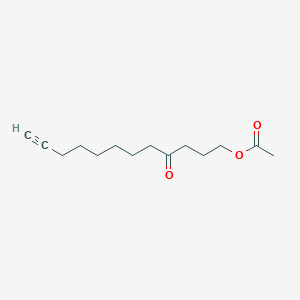
![11-Ethenyl-3,3-dimethyl-2,4-dioxaspiro[5.6]dodec-11-en-9-ol](/img/structure/B12534871.png)
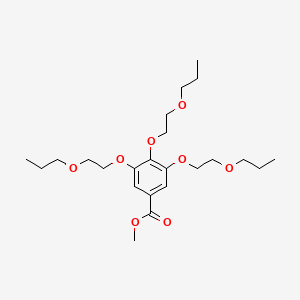

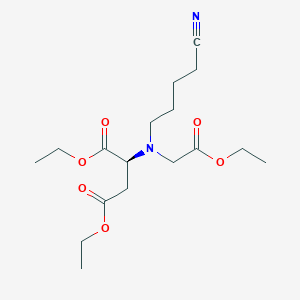
![1-[2-(2-Methyl-3,5-dinitrophenyl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B12534895.png)
![[3-Ethenyl-5-methyl-3-(trifluoromethyl)hexyl]benzene](/img/structure/B12534901.png)
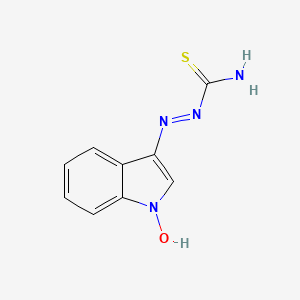

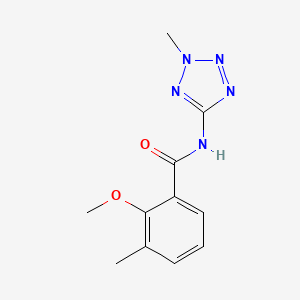
![1-[(3-Methylthiophene-2-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B12534950.png)
